methyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a pyrimidine derivative featuring a sulfonylthiophene substituent, a sulfanyl acetamide linkage, and a benzoate ester group. The 5-chlorothiophene sulfonyl group may enhance lipophilicity and target binding, while the benzoate ester could influence pharmacokinetic properties such as hydrolysis rate.
Properties
IUPAC Name |
methyl 2-[[2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S3/c1-28-17(25)10-4-2-3-5-11(10)22-14(24)9-29-18-21-8-12(16(20)23-18)31(26,27)15-7-6-13(19)30-15/h2-8H,9H2,1H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJFISJUQRSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS Number: 1021263-68-2) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₇H₁₄ClFN₄O₃S₃
- Molecular Weight : 473.0 g/mol
- Functional Groups : Includes a sulfonamide group, a pyrimidine ring, and a thiophene moiety.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, leading to various physiological effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of similar sulfonamide compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated efficacy against extended-spectrum beta-lactamase-producing strains .
Anticancer Potential
The compound's structural similarity to other known anticancer agents suggests potential activity against tumor cells. Research on related compounds has indicated high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers. Compounds designed to target CAIX have shown promise in inhibiting tumor growth and metastasis .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
- Animal Models : Preliminary studies in animal models have suggested that the compound may reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents.
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound. Key findings include:
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings
Structural Insights
- Crystallographic data for (R factor = 0.036) confirms planar pyrimidine-carbamoyl conformations , suggesting that the target compound’s sulfonylthiophene group might introduce steric constraints in crystal packing.
Preparation Methods
Chlorosulfonation Reaction
2-Chlorothiophene is treated with chlorosulfonic acid at 0–5°C for 4 hours, yielding 5-chlorothiophene-2-sulfonyl chloride after purification by fractional distillation.
Reaction Conditions:
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Chlorothiophene | 10 mmol | 0–5°C | 4 h | 78% |
| Chlorosulfonic acid | 12 mmol |
Preparation of 4-Amino-5-[(5-Chlorothiophen-2-yl)Sulfonyl]Pyrimidine-2-Thiol
The pyrimidine core is functionalized via sulfonation and thiolation.
Sulfonation of 4-Aminopyrimidine
4-Aminopyrimidine-5-sulfonic acid is reacted with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure:
-
Dissolve 4-aminopyrimidine-5-sulfonic acid (5 mmol) in DCM.
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Add TEA (6 mmol) and 5-chlorothiophene-2-sulfonyl chloride (5.5 mmol) dropwise at −40°C.
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Stir for 3 hours at −40°C, then warm to room temperature overnight.
Analytical Data:
Thiolation via Nucleophilic Substitution
The sulfonated pyrimidine is treated with thiourea in ethanol under reflux to introduce the thiol group.
Reaction Conditions:
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonated pyrimidine | 5 mmol | Reflux | 6 h | 75% |
| Thiourea | 10 mmol |
Synthesis of Methyl 2-[2-(Sulfanyl)Acetamido]Benzoate
The benzoate precursor is prepared via amide coupling.
Amide Bond Formation
Methyl 2-aminobenzoate (5 mmol) is reacted with 2-chloroacetyl chloride (5.5 mmol) in DCM using TEA as a base.
Procedure:
-
Add 2-chloroacetyl chloride to a cooled (−20°C) solution of methyl 2-aminobenzoate and TEA.
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Stir for 2 hours, then wash with NaHCO3 and brine.
Analytical Data:
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Yield: 88%
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1H NMR (400 MHz, CDCl3): δ 8.32 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 7.45 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 7.12 (d, J = 1.6 Hz, 1H, Ar-H), 4.22 (s, 2H, CH2), 3.93 (s, 3H, OCH3).
Final Coupling Reaction
The thiolated pyrimidine and acetamido benzoate are coupled via a thioether linkage.
Thioether Formation
4-Amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidine-2-thiol (3 mmol) is reacted with methyl 2-[2-chloroacetamido]benzoate (3 mmol) in DMF using K2CO3 as a base.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 60°C |
| Time | 12 h |
| Yield | 67% |
Characterization:
-
HRMS (ESI+): m/z 569.08 [M+H]+ (calc. 569.05).
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13C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 163.8 (pyrimidine-C), 142.5 (thiophene-C), 134.9–118.2 (aromatic-C), 55.1 (OCH3).
Optimization and Challenges
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions:
Core formation : Construct the pyrimidine ring via condensation of 4-aminopyrimidine derivatives with sulfonyl chlorides under basic conditions (e.g., NaHCO₃ in DMF) .
Sulfanyl linkage : Introduce the sulfanylacetamido group via nucleophilic substitution using thioglycolic acid derivatives .
Esterification : Final benzoate ester formation using methanol and catalytic sulfuric acid .
- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -NMR (DMSO-d₆, δ 2.5–3.5 ppm for sulfonyl protons) and LC-MS (expected [M+H]⁺ ≈ 525 g/mol) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Key techniques :
- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .
- -NMR : Identify aromatic protons (δ 7.0–8.5 ppm), sulfonyl-linked methylene (δ 3.8–4.2 ppm), and ester methyl (δ 3.3 ppm) .
- HRMS : Validate molecular formula (C₁₉H₁₇ClN₄O₅S₂) with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
- Approach :
- Assay standardization : Replicate experiments under controlled conditions (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Target profiling : Use molecular docking to compare binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals to identify confounding variables (e.g., solvent effects, cell line variability) .
Q. What strategies mitigate byproduct formation during the sulfonation of the pyrimidine core?
- Optimization :
- Reagent selection : Use 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane to minimize hydrolysis .
- Temperature control : Maintain 0–5°C during sulfonation to prevent over-oxidation .
- Workup : Extract byproducts via column chromatography (silica gel, ethyl acetate/hexane eluent) and monitor with TLC (Rf ≈ 0.4 for target compound) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Stability study design :
- pH variation : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor via HPLC for ester hydrolysis (benzoic acid derivative) or sulfonyl cleavage .
- Thermal stress : Heat to 60°C in DMSO; analyze for thiophene ring decomposition using GC-MS .
- Key findings : Degradation is accelerated at pH <3 (ester hydrolysis) and pH >8 (sulfonyl group instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
